2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-
Overview
Description
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- is a chemical compound belonging to the class of benzopyrans. It is characterized by a fused benzene and pyran ring structure with two methyl groups at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, phenol can react with ethyl acetoacetate in the presence of anhydrous aluminum chloride to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-2,2-dimethyl-: Similar structure but with different substitution patterns.
Hydrocoumarin: Another benzopyran derivative with distinct functional groups.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: A methyl-substituted analog with unique properties.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 4-position enhance its stability and reactivity compared to other benzopyran derivatives.
Properties
IUPAC Name |
4,4-dimethyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-10(12)13-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFDCKGUFSQLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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